2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidinone derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-oxopropyl)sulfanyl]-3-phenyl-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the oxopropylsulfanyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the oxopropylsulfanyl group in 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone makes it unique.
Properties
IUPAC Name |
2-(2-oxopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPWLDOAGNOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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